molecular formula C14H13NO4 B8590212 3-Benzyloxy-4-nitro-benzyl alcohol

3-Benzyloxy-4-nitro-benzyl alcohol

Cat. No.: B8590212
M. Wt: 259.26 g/mol
InChI Key: YOHBKLUNXLBOSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyloxy-4-nitro-benzyl alcohol is a substituted benzyl alcohol derivative characterized by a benzyloxy group (-OCH₂C₆H₅) at the 3-position and a nitro group (-NO₂) at the 4-position of the benzene ring, with a hydroxymethyl (-CH₂OH) substituent. Such compounds are often intermediates in organic synthesis, pharmaceuticals, or materials science due to their reactive functional groups.

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

(4-nitro-3-phenylmethoxyphenyl)methanol

InChI

InChI=1S/C14H13NO4/c16-9-12-6-7-13(15(17)18)14(8-12)19-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2

InChI Key

YOHBKLUNXLBOSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)CO)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) in this compound is strongly electron-withdrawing, which may reduce the electron density of the aromatic ring compared to methoxy (-OCH₃) or benzyloxy (-OCH₂C₆H₅) groups. This impacts reactivity in electrophilic substitution or redox reactions.
  • Steric Effects : The bulky benzyloxy group at position 3 may hinder reactions at adjacent positions, whereas methoxy groups (smaller) offer less steric resistance.

Physical Properties

Comparative data for select analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) CAS RN
4-Benzyloxybenzyl alcohol C₁₄H₁₄O₂ 214.26 86–87 836-43-1
3-Benzyloxybenzyl alcohol C₁₄H₁₄O₂ 214.25 48 1700-30-7
3-Methoxy-4-nitrobenzyl alcohol C₈H₉NO₄* 183.16 Not reported 80866-88-2
4-Methoxybenzyl alcohol C₈H₁₀O₂ 138.16 22–24 105-13-5

*Inferred formula based on substituents.

Key Trends :

  • Substituent Position and Melting Point : The 4-benzyloxy isomer (86–87°C) has a significantly higher melting point than the 3-benzyloxy analog (48°C), likely due to enhanced symmetry and packing efficiency.
  • Nitro Group Impact : While data for this compound is unavailable, nitro groups generally increase melting points compared to methoxy or benzyloxy groups due to stronger intermolecular dipole interactions.

Redox Reactivity

  • Benzyl Alcohol Group : The -CH₂OH group in all analogs is susceptible to oxidation (e.g., to aldehydes or carboxylic acids) or esterification. For example, 4-Benzyloxybenzyl alcohol is used in protecting group strategies in organic synthesis.
  • Nitro Group Reduction : In 3-Methoxy-4-nitrobenzyl alcohol, the nitro group can be reduced to an amine (-NH₂), enabling further functionalization. This reactivity is likely shared with this compound.

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